molecular formula C9H5BrO2Se B2606522 3-Bromo-1-benzoselenophene-2-carboxylic acid CAS No. 26526-47-6

3-Bromo-1-benzoselenophene-2-carboxylic acid

Cat. No.: B2606522
CAS No.: 26526-47-6
M. Wt: 304.012
InChI Key: LUEVDHFTBMMMHQ-UHFFFAOYSA-N
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Description

3-Bromo-1-benzoselenophene-2-carboxylic acid is a selenium-containing heterocyclic compound featuring a fused benzene-selenophene ring system with a bromine substituent at position 3 and a carboxylic acid group at position 2. Selenium’s larger atomic radius and polarizability compared to sulfur or oxygen impart unique electronic properties to this compound, making it of interest in materials science and medicinal chemistry .

Properties

IUPAC Name

3-bromo-1-benzoselenophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2Se/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEVDHFTBMMMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C([Se]2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26526-47-6
Record name 3-BROMO-BENZO(B)SELENOPHENE-2-CARBOXYLIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-benzoselenophene-2-carboxylic acid typically involves the bromination of benzoselenophene derivatives. One common method includes the treatment of benzoselenophene with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the use of sulfuryl chloride in methylene chloride to achieve chlorination, followed by bromination to obtain the desired product . These methods highlight the importance of reaction conditions and the choice of reagents in achieving high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzoselenophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The selenium atom in the benzoselenophene ring can undergo oxidation to form selenoxides or selenones. Typical oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form selenides using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents under reflux conditions.

Major Products Formed

    Substitution: Formation of azides, nitriles, or amines depending on the nucleophile used.

    Oxidation: Formation of selenoxides or selenones.

    Reduction: Formation of selenides.

Scientific Research Applications

3-Bromo-1-benzoselenophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds. It is also employed in the study of reaction mechanisms involving selenium.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties. Selenium-containing compounds are known for their role in redox biology and enzyme function.

    Medicine: Explored for its potential therapeutic applications due to the unique properties of selenium in biological systems. Selenium compounds are being studied for their role in cancer therapy and as antioxidants.

    Industry: Used in the development of materials with specific electronic or optical properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzoselenophene-2-carboxylic acid is primarily related to its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes that participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s bromine atom can also participate in halogen bonding, affecting its interactions with other molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 3-bromo-1-benzoselenophene-2-carboxylic acid and analogous heterocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatom Substituents Carboxylic Acid Position Key Features
This compound C₉H₅BrO₂Se ~338.44 (calculated) Se Br at position 3 2 High polarizability, rare synthetic target
4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid C₉H₄BrClO₂S 291.55 S Br (position 4), Cl (position 3) 2 Dual halogenation, sulfur’s electronegativity
6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid C₁₀H₇BrNO₃ ~301.08 (approx.) N Br (position 6), ketone (position 4) 3 Quinoline backbone, ketone functionality
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid C₈H₅ClN₂O₂ ~220.60 (approx.) N Cl (position 4) 3 Compact pyrrolopyridine system

Electronic and Reactivity Differences

  • Selenium vs. In contrast, the sulfur-containing 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid may exhibit greater stability due to sulfur’s higher electronegativity .
  • Halogen Effects : The bromine substituent in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the chlorine in 4-chloro-pyrrolopyridine-3-carboxylic acid could act as a weaker leaving group, influencing reactivity .
  • Ring System Diversity: The quinoline derivative’s fused benzene-pyridine system introduces a ketone group, which may increase hydrogen-bonding capacity compared to the benzoselenophene’s non-polarizable selenophene ring .

Biological Activity

3-Bromo-1-benzoselenophene-2-carboxylic acid is a selenium-containing compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the compound's biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅BrO₂Se. The presence of selenium in its structure is significant as it contributes to the compound's unique reactivity and biological properties. The bromine substituent further modifies its interaction with biological molecules, enhancing its potential efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through its selenium atom. Selenium can form selenoenzymes, which play crucial roles in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the bromine atom can participate in halogen bonding, affecting the compound's interactions with proteins and nucleic acids .

Anticancer Properties

Research indicates that selenium-containing compounds exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation and DNA interaction .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)12DNA alkylation and oxidative stress
A549 (Lung)10Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Its effectiveness against various bacterial strains suggests potential applications in treating infections caused by resistant bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Anticancer Activity : A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced cell viability in HeLa cells within 24 hours of treatment, suggesting rapid induction of apoptotic pathways.
  • Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, the compound exhibited effective inhibition of Staphylococcus aureus growth, highlighting its potential as an alternative therapeutic agent against antibiotic-resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-1-benzoselenophene-2-carboxylic acid, and how does selenium incorporation affect reaction yields?

  • Methodology : Multi-step synthesis typically involves (a) cyclization of selenophene precursors via palladium-catalyzed C–H activation or electrophilic substitution, followed by (b) bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions. Selenium’s polarizability can stabilize intermediates but may require inert atmospheres to prevent oxidation .
  • Data Consideration : Monitor reaction progress via LC-MS and optimize bromination stoichiometry (e.g., 1.1–1.3 eq NBS) to avoid over-bromination. Yields for selenophene derivatives often range between 45–65% due to competing side reactions .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its non-selenium analogs?

  • Methodology :

  • ¹H/¹³C NMR : Look for deshielding of protons near selenium (δ ~7.5–8.5 ppm for aromatic protons) and carboxylate carbon (δ ~165–170 ppm).
  • IR : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and selenium–carbon vibrations (~600–800 cm⁻¹) .
    • Validation : Compare with reference spectra of benzoselenophene derivatives (e.g., benzo[b]selenophene-2-carboxaldehyde in ).

Advanced Research Questions

Q. What crystallographic challenges arise when resolving the structure of this compound, and how can SHELX software address them?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Challenges include:

  • Heavy Atom Effects : Selenium and bromine cause strong absorption; apply multi-scan corrections.
  • Disorder Modeling : Address potential carboxylate group disorder using restraints (DFIX, DANG).
    • Example : SHELX’s robust handling of twinned data and high-resolution refinement (e.g., for selenophene derivatives in ) improves accuracy in anisotropic displacement parameters .

Q. How does computational modeling (DFT) predict the reactivity of the carboxylate group in electrophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze Fukui indices to identify nucleophilic sites.
  • Regioselectivity : The carboxylate group directs electrophiles to the 5-position of the benzoselenophene ring, competing with bromine’s meta-directing effects.
    • Validation : Compare with experimental bromination patterns of similar compounds (e.g., 5-bromo-2-hydroxy-3-biphenylcarboxylic acid in ).

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible biological assays?

  • Methodology :

  • Purification : Use preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA).
  • Quality Control : Validate purity via GC-MS (>95%) and elemental analysis (C, H, Br, Se).
    • Data Analysis : Track reaction parameters (temperature, solvent polarity) using design-of-experiments (DoE) to identify critical variables .

Contradictions & Emerging Issues

Q. Why do some studies report conflicting bioactivity results for selenium-containing heterocycles, and how can these discrepancies be resolved?

  • Analysis : Contradictions may arise from:

  • Impurity Artifacts : Trace selenium oxides (e.g., Se=O byproducts) can skew biological data.
  • Assay Conditions : Redox-sensitive assays may misinterpret selenium’s antioxidant/pro-oxidant duality.
    • Resolution : Characterize compounds via XPS (to confirm selenium oxidation state) and replicate assays under inert conditions .

Methodological Best Practices

Q. What safety protocols are critical when handling selenium and bromine in synthetic workflows?

  • Guidelines :

  • Ventilation : Use fume hoods for steps involving Se powder or Br₂ vapors.
  • PPE : Acid-resistant gloves and face shields during carboxylation (risk of exothermic reactions).
    • Reference : Align with SDS for 3-bromobenzaldehyde ( ) and bromophenylacetic acids ( ).

Data Reporting Standards

Q. How should researchers document crystallographic and spectroscopic data for publication?

  • Requirements :

  • CIF Files : Deposit with the Cambridge Structural Database (CSD) using SHELXL-refined parameters.
  • Spectra : Include raw NMR/FTIR data in supplementary materials with peak assignments.
    • Example : Follow formatting in for benzoic acid derivatives.

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